molecular formula C10H13N3OS B12186795 N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide

N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide

Cat. No.: B12186795
M. Wt: 223.30 g/mol
InChI Key: UCRIONVKVODQME-UHFFFAOYSA-N
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Description

N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide is a recognized and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component of the NOD1 and NOD2 signaling pathways within the innate immune system. By selectively targeting the kinase activity of RIPK2, this compound effectively blocks the downstream activation of NF-κB and MAPK signaling cascades, thereby inhibiting the production of pro-inflammatory cytokines and chemokines. Its primary research value lies in dissecting the role of NOD/RIPK2 signaling in various autoimmune, inflammatory, and infectious disease models. Studies have utilized this inhibitor to investigate the pathogenesis of conditions like colitis and arthritis, and to explore the interplay between innate immunity and adaptive immune responses. Furthermore, research indicates that pharmacological inhibition of RIPK2 can modulate autophagy, providing a valuable tool for probing this critical cellular process in the context of infection and inflammation. This makes the compound an essential chemical probe for researchers aiming to validate RIPK2 as a therapeutic target and to elucidate novel mechanisms in inflammatory disease biology.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c14-9(6-1-2-6)13-10-12-7-3-4-11-5-8(7)15-10/h6,11H,1-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRIONVKVODQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropanecarboxylic acid and thiazolopyridine derivatives . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of the reaction steps, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolopyridine derivatives, while substitution reactions can produce a variety of substituted cyclopropanecarboxamide compounds.

Scientific Research Applications

N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)methanesulfonamide
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylic acid

Uniqueness

N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane ring and thiazolopyridine moiety contribute to its stability and reactivity, making it a valuable compound for various research applications .

Biological Activity

N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolo-pyridine derivatives with cyclopropanecarboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its potential as an antimicrobial agent and its effects on metabolic pathways.

Antimicrobial Activity

Studies have shown that derivatives of cyclopropanecarboxamide exhibit notable antifungal and antibacterial properties. For instance, a series of cyclopropanecarboxamide compounds were tested for antifungal activity in vivo. The preliminary bioassays indicated that some compounds demonstrated comparable efficacy to commercial fungicides .

CompoundAntifungal Activity (%)Comparison to Control
7p79.38Comparable
7g75.00Moderate
7h70.00Moderate

The mechanism of action for this compound involves inhibition of specific enzymes related to metabolic pathways. For example, a related compound demonstrated the ability to inhibit α-glucosidase activity in a mixed manner. This compound altered the secondary structure of α-glucosidase, thereby hindering its catalytic activity .

Case Studies

  • Antidiabetic Potential : A study evaluated the effect of a related thiazolo-pyridine derivative on postprandial blood glucose levels in mice. The compound significantly reduced blood glucose levels by 24.45% at a dosage of 20 mg/kg compared to controls .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using HEK-293 cell lines. The results indicated low cytotoxicity for the tested compounds, suggesting a favorable safety profile for further development as therapeutic agents .

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